

An In-Depth Technical Guide to (6E)-6-Octenal: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-Octenal

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Introduction

(6E)-**6-Octenal** is an unsaturated aldehyde with the chemical formula $C_8H_{14}O$. While not as extensively studied as some of its isomers, it holds interest for researchers in various fields, including organic synthesis and the study of bioactive compounds. This technical guide provides a comprehensive overview of the known chemical properties and structural features of (6E)-**6-Octenal**, compiled from available data.

Chemical Structure and Properties

(6E)-**6-Octenal**, also known by its IUPAC name (E)-oct-6-enal, is an eight-carbon chain aldehyde with a double bond between carbons 6 and 7 in the trans (E) configuration.

Structure:

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be considered as such.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	PubChem[1][2]
Molecular Weight	126.20 g/mol	PubChem[1][3]
IUPAC Name	(E)-oct-6-enal	PubChem[1]
CAS Number	63196-63-4	PubChem[1]
Appearance	Colorless oil (physical description)	PubChem[1]
Odor	Green melon-like aroma	PubChem[1]
Density	0.8536 g/cm ³ at 20 °C	PubChem[1]
Refractive Index	1.4377 at 20 °C	PubChem[1]
Boiling Point	Not experimentally determined for (6E)-isomer. For comparison, the related compound 3,7-dimethyl-6-octenal (citronellal) has a boiling point of 207 °C.[4]	-
Melting Point	Not experimentally determined.	-
Solubility	Slightly soluble in water; soluble in ethanol.[1]	PubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data for (6E)-**6-Octenal** is not readily available in public databases. The following represents predicted data and typical spectral features for similar unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (CHO) between δ 9.5-9.8 ppm. The vinyl protons of the trans double bond

would appear in the region of δ 5.4-5.6 ppm with a large coupling constant ($J \approx 15$ Hz). The spectrum would also feature signals for the allylic and aliphatic protons.

- ^{13}C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at approximately δ 200 ppm. The carbons of the double bond would resonate in the δ 120-140 ppm region.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum of (6E)-**6-Octenal** is expected to exhibit the following characteristic absorption bands:

- A strong C=O stretching vibration for the aldehyde group around $1720\text{-}1740\text{ cm}^{-1}$.
- A C-H stretching vibration for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} .
- A C=C stretching vibration for the trans double bond around $1665\text{-}1675\text{ cm}^{-1}$.
- A C-H out-of-plane bending vibration for the trans double bond around $960\text{-}975\text{ cm}^{-1}$.

Mass Spectrometry (MS) (Predicted):

In a mass spectrum, (6E)-**6-Octenal** would show a molecular ion peak (M^+) at m/z 126.

Common fragmentation patterns for unsaturated aldehydes would include the loss of alkyl radicals and cleavage adjacent to the carbonyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (6E)-**6-Octenal** are not widely published. However, general methods for the synthesis and analysis of unsaturated aldehydes can be adapted.

Synthesis:

A plausible synthetic route to (6E)-**6-Octenal** could involve the oxidation of the corresponding alcohol, (6E)-6-octen-1-ol. A common method for this transformation is the use of pyridinium chlorochromate (PCC) in dichloromethane (CH_2Cl_2).

- General Protocol for Oxidation:
 - Dissolve (6E)-6-octen-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
 - Add pyridinium chlorochromate (PCC) in one portion.
 - Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).
 - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
 - Concentrate the filtrate under reduced pressure to yield the crude (6E)-**6-Octenal**.
 - Purify the product by column chromatography on silica gel.

Analysis:

The analysis of unsaturated aldehydes like (6E)-**6-Octenal** often involves chromatographic and spectroscopic methods.^{[5][6]}

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like (6E)-**6-Octenal**.^[5] A standard protocol would involve:
 - Injecting a solution of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Using a temperature program to separate the components of the mixture.
 - Detecting the eluted compounds with a mass spectrometer to obtain their mass spectra for identification.
- Derivatization for Analysis: To improve detection and chromatographic behavior, aldehydes can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be analyzed by high-performance liquid chromatography (HPLC) with UV detection.^[6]

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of (6E)-**6-Octenal**. However, unsaturated aldehydes as a class are known to exhibit various biological effects.

Many α,β -unsaturated aldehydes are products of lipid peroxidation and can be involved in cellular signaling and oxidative stress.[7][8][9] They can react with nucleophilic cellular components, such as proteins and DNA, leading to a range of biological responses.[7]

General Biological Effects of Unsaturated Aldehydes:

Figure 1. General overview of the interaction of unsaturated aldehydes with cellular components and potential biological outcomes.

Conclusion

(6E)-**6-Octenal** is a monounsaturated aldehyde for which there is limited published experimental data. This guide has summarized the available information on its chemical and physical properties and provided predicted spectroscopic characteristics. While specific experimental protocols and biological activity data are lacking, general methodologies for the synthesis, analysis, and potential biological roles of unsaturated aldehydes have been outlined. Further research is required to fully characterize this compound and explore its potential applications.

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References

- 1. 6-Octenal, (6E)- | C₈H₁₄O | CID 5283328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oct-6-enal | C₈H₁₄O | CID 62220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-2-Octenal | C₈H₁₄O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Lipid Peroxidation-Derived α , β -Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
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